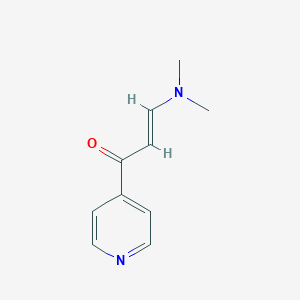

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-pyridin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)8-5-10(13)9-3-6-11-7-4-9/h3-8H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGHSXBVKSMAKH-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201214335 | |

| Record name | (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123367-27-1 | |

| Record name | (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123367-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a valuable intermediate in medicinal chemistry and organic synthesis. The document outlines the chemical principles, experimental procedures, and characterization data based on available literature.

Introduction

This compound is a substituted enaminone, a class of compounds recognized for their versatile reactivity and significant biological activities. Enaminones serve as key building blocks in the synthesis of various heterocyclic systems and are intermediates in the preparation of several pharmaceutical agents. This guide details a reliable method for the preparation of the title compound, focusing on the condensation reaction between 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Scheme

The synthesis proceeds via a condensation reaction where the active methyl group of 4-acetylpyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a source of a dimethylaminomethylene group, which condenses with the ketone to form the enaminone product after the elimination of methanol.

Reaction:

4-Acetylpyridine + N,N-Dimethylformamide dimethyl acetal → this compound + 2 CH₃OH

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity (typical) | >98% |

Reaction Parameters

| Parameter | Value |

| Reactant 1 | 4-Acetylpyridine |

| Reactant 2 | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |

| Solvent | None (neat) or Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4 hours (neat) |

| Work-up | Concentration in vacuo, recrystallization |

Experimental Protocol

This protocol is based on a reported synthesis of this compound.[1]

Materials and Reagents

-

4-Acetylpyridine (10 mmol, 1.21 g)

-

N,N-Dimethylformamide-dimethyl acetal (40 ml)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Synthesis Procedure

-

To a round-bottom flask, add 4-acetylpyridine (10 mmol).

-

Add N,N-dimethylformamide-dimethyl acetal (40 ml) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for four hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture in vacuo to remove the excess reagent and methanol byproduct, resulting in an orange residue.

-

Recrystallize the orange residue from ethanol to afford the pure product as yellow blocks.

Characterization

The product can be characterized by various analytical techniques.

-

Elemental Analysis: Calculated for C₁₀H₁₂N₂O: C 68.10%, H 6.81%, N 15.89%. Found: C 68.05%, H 6.69%, N 15.81%.[1]

-

Crystallography: The compound is approximately planar. Crystal data: Monoclinic, space group P21/c, a = 5.6300 (11) Å, b = 22.850 (5) Å, c = 7.8400 (16) Å, β = 107.57 (3)°.[1]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound were not explicitly available in the searched literature. Researchers should perform these analyses to fully characterize the synthesized compound.

Mandatory Visualization

Synthesis Workflow

Caption: Synthesis workflow diagram.

Reaction Principle

Caption: Enaminone formation principle.

References

Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one from 4-acetylpyridine

An In-depth Technical Guide on the Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Introduction

This compound is a valuable enaminone intermediate in organic synthesis. Enaminones are versatile building blocks used in the synthesis of various heterocyclic compounds, which are core scaffolds in numerous pharmaceuticals and functional materials.[1][2] This technical guide provides a comprehensive overview of the synthesis of this target compound from 4-acetylpyridine. The primary synthetic route involves a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as a one-carbon synthon and an aminomethylenating agent.[2] This document outlines the reaction conditions, provides a detailed experimental protocol, and summarizes key quantitative data for researchers, scientists, and drug development professionals.

General Reaction Pathway

The synthesis is a one-step process involving the reaction of the methyl ketone group of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds through the nucleophilic attack of the enolate of the ketone on DMF-DMA, followed by the elimination of two molecules of methanol to yield the final β-dimethylamino enone product.[2]

The general workflow for this synthesis is outlined below:

Caption: General workflow for enaminone synthesis.

Data Presentation: Synthesis Parameters

The reaction of acetylpyridines with DMF-DMA is a robust method applicable to various isomers. The following table summarizes reaction conditions reported for the synthesis of pyridyl enaminones, which can be adapted for the 4-acetylpyridine substrate.

| Starting Material | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Acetylpyridine | DMF-DMA | Ethanol | None | Reflux | 16 | 50.8 | [3] |

| 3-Acetylpyridine | DMF-DMA | Toluene | None | Reflux | 18 | 91 | [3] |

| 3-Acetylpyridine | DMF-DMA | Xylene | None | Reflux | 16 | 92.6 | [3] |

| 2-Acetylpyridine | DMF-DMA | DMF-DMA (as solvent) | None | Reflux | 4 | N/A | [4] |

| 3-Acetylpyridine | DMF-DMA | None | Sulfated Polyborate | 110 | N/A | 80 (10g scale) | [5] |

| 4-Acetylpyridine | DMF-DMA | N/A | Sulfated Polyborate | 110 | N/A | N/A | [5] |

N/A: Not available in the cited literature.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on analogous preparations for other acetylpyridine isomers.[3][4]

Materials:

-

4-Acetylpyridine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous Toluene (or Xylene)

-

Diethyl ether (or Hexane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylpyridine (e.g., 10 mmol, 1.21 g).

-

Reagent Addition: Add anhydrous toluene (e.g., 25 mL) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (e.g., 11 mmol, 1.49 mL, 1.1 eq). Using a slight excess of DMF-DMA can help drive the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 16-18 hours).[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess DMF-DMA.[3]

-

Purification: To the resulting crude residue (often an oil or solid), add cold diethyl ether (e.g., 25 mL) and stir or sonicate.[3] A yellow precipitate should form.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield this compound.[3] The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of methylene chloride and petroleum ether if necessary.[4][6]

Visualization of Reaction

The chemical transformation from 4-acetylpyridine to the target enaminone is depicted below.

Caption: Synthesis of the target enaminone from 4-acetylpyridine.

Characterization and Properties

While specific spectral data for the 4-pyridyl isomer is not detailed in the provided search results, the properties can be inferred from its analogs. The molecular formula is C10H12N2O, and the molecular weight is 176.22 g/mol . The product is typically a yellow crystalline solid.[3] For the analogous 3-pyridyl isomer, a melting point of 81-82°C has been reported.[3] Characterization would typically be confirmed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

The synthesis of this compound from 4-acetylpyridine and DMF-DMA is an efficient and straightforward condensation reaction. The methodology is well-established for related isomers and can be performed under various conditions, including neat, with a solvent, or with catalytic enhancement. The resulting enaminone is a key intermediate for the construction of more complex heterocyclic systems, making this a fundamental transformation for researchers in medicinal chemistry and materials science.

References

- 1. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one - Google Patents [patents.google.com]

Technical Guide: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

CAS Number: 66521-53-7

This technical guide provides an in-depth overview of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a versatile organic compound with significant applications in pharmaceutical development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a pyridine derivative that is typically a yellow powder at room temperature.[1] It is recognized for its role as a key intermediate in the synthesis of more complex molecules.[2]

| Property | Value | Reference |

| CAS Number | 66521-53-7 | [1][3] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][3] |

| Molecular Weight | 176.22 g/mol | [1][3] |

| Appearance | Yellow powder | [1] |

| Purity | ≥ 98% (often by HPLC) | [1][3] |

| Storage Conditions | 0-8°C, protected from light | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a condensation reaction. A common method involves the reaction of a substituted pyridine with a dimethylformamide acetal. While a specific protocol for the 4-pyridyl isomer is not detailed in the provided results, a representative synthesis for the analogous 2-pyridyl isomer involves the reaction of 2-acetylpyridine with N,N-dimethylformamide-dimethyl acetal. A similar approach can be applied for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of analogous pyridyl propenone derivatives.

Materials:

-

4-acetylpyridine

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Ethanol (for recrystallization)

-

Diethyl ether

Procedure:

-

To a solution of 4-acetylpyridine (1 equivalent) in an anhydrous solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.1 to 2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure (in vacuo).

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or diethyl ether, to yield the final product as a yellow solid.

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Spectroscopic and Crystallographic Data

The structure of this compound has been confirmed by single-crystal X-ray diffraction. The molecule is approximately planar.[4]

| Crystal Data | |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.6300 (11) |

| b (Å) | 22.850 (5) |

| c (Å) | 7.8400 (16) |

| β (°) | 107.57 (3) |

| Volume (ų) | 961.5 (3) |

| Z | 4 |

| Data obtained from a study on the crystal structure of the title compound.[4] |

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis and medicinal chemistry.[2] Its structure, featuring a pyridine ring and an α,β-unsaturated ketone, allows for various chemical transformations and interactions with biological targets.[2]

-

Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of a range of pharmaceuticals.[2] It is particularly noted for its use in developing drugs that target neurological disorders, likely due to the ability of the pyridine moiety to interact with neurotransmitter systems.[2][5]

-

Synthesis of Bioactive Molecules: Researchers have utilized this compound to create various bioactive molecules, highlighting its importance in medicinal chemistry.[2] The enone functionality is susceptible to Michael addition, allowing for the introduction of diverse substituents.

-

Agrochemicals: It has found applications in the formulation of agrochemicals, where it can improve the efficacy and stability of crop protection products.[2][5]

-

Material Science: There is interest in using this compound for creating advanced materials like polymers and coatings that require specific chemical properties for improved performance.[5]

Safety and Handling

References

- 1. (E)-3-[4-(Dimethylamino)phenyl]-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | 66521-54-8 [smolecule.com]

- 4. (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Room 102 | BVV EN [bvv.cz]

physical and chemical properties of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a compound of interest for researchers, scientists, and professionals in drug development. This document details its fundamental characteristics, synthesis, and potential therapeutic applications, supported by experimental and predicted data.

Core Physical and Chemical Properties

This compound is a pyridine derivative that belongs to the chalcone family, known for its diverse biological activities.[1] It is recognized for its potential as an intermediate in the synthesis of various pharmaceutical compounds.[1][2]

Physical Properties

The compound typically presents as a yellow powder or crystalline solid.[1] Its storage is recommended at 0-8°C to maintain its stability.[1]

| Property | Value | Reference |

| Appearance | Yellow powder | [1] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][3] |

| Molecular Weight | 176.22 g/mol | [1][3] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Chemical Properties

The chemical structure of this compound features a conjugated system that is key to its reactivity and potential biological interactions. It is known to be an important intermediate in organic synthesis.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 66521-53-7 | [1] |

| PubChem CID | 714531 | [1] |

| MDL Number | MFCD00115179 | [1] |

Spectral and Crystallographic Data

Spectral Analysis

Due to the limited availability of public experimental spectral data for this specific compound, predicted NMR data is provided below. The expected mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Predicted ¹H NMR Spectrum: (Prediction based on standard chalcone structures and pyridinyl moieties)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.7 | d | 2H | Protons ortho to Pyridine N |

| ~ 7.8 | d | 2H | Protons meta to Pyridine N |

| ~ 7.6 | d | 1H | α-proton of enone |

| ~ 5.7 | d | 1H | β-proton of enone |

| ~ 3.1 | s | 6H | N(CH₃)₂ |

Predicted ¹³C NMR Spectrum: (Prediction based on standard chalcone structures and pyridinyl moieties)

| Chemical Shift (ppm) | Assignment |

| ~ 187 | C=O (Ketone) |

| ~ 155 | β-carbon of enone |

| ~ 150 | Carbons ortho to Pyridine N |

| ~ 145 | Pyridine quaternary carbon |

| ~ 121 | Carbons meta to Pyridine N |

| ~ 95 | α-carbon of enone |

| ~ 40 | N(CH₃)₂ |

Mass Spectrometry: The expected [M+H]⁺ peak in the mass spectrum would be approximately m/z 177.23.

Crystallographic Data

The crystal structure of this compound has been determined, revealing an approximately planar molecular conformation.[3]

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.6300(11) Å |

| b | 22.850(5) Å |

| c | 7.8400(16) Å |

| β | 107.57(3)° |

| Volume | 961.5(3) ų |

| Z | 4 |

Synthesis Protocol

The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

-

4-acetylpyridine

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

Diethyl ether

Procedure:

-

A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours.[3]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is concentrated under reduced pressure (in vacuo) to remove the solvent.

-

The resulting residue is recrystallized from ethanol to yield the final product as yellow blocks.[3]

Biological Activity and Signaling Pathways

Chalcone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, as a member of this class, is noted for its significant biological activity and potential in drug development, particularly for neurological disorders through its interaction with neurotransmitter systems.[1][4]

While the specific signaling pathways for this compound are not extensively documented, the activities of related dimethylamino chalcones suggest potential interactions with key cellular signaling cascades. For instance, some dimethylamino chalcone derivatives have been shown to inhibit the induction of nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses.

Given the limited specific data, a hypothesized signaling pathway is presented below, based on the known mechanisms of related chalcones in inflammation.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.[1] Its utility has been demonstrated in the development of therapeutic agents.[1] Furthermore, it is utilized in agricultural chemistry and biochemical research.[4]

Conclusion

This compound is a versatile compound with significant potential in pharmaceutical and chemical research. This guide provides a foundational understanding of its properties, synthesis, and potential biological activities. Further research into its specific mechanisms of action will be crucial for fully harnessing its therapeutic potential.

References

Technical Whitepaper: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (Molecular Weight: 176.22 g/mol )

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a pyridine-containing chalcone derivative. Chalcones are a class of compounds recognized for their broad pharmacological potential. This guide details the physicochemical properties, a representative synthetic protocol, and known applications of this specific molecule. It is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and biochemistry. The compound's utility as a versatile synthetic intermediate in the development of novel therapeutic agents and other advanced materials is highlighted.[1][2]

Physicochemical and Structural Data

This compound is a stable, yellow crystalline powder.[1] Its structure features a conjugated enone system, which is a common pharmacophore. The molecule is approximately planar, a characteristic that can facilitate intercalation or binding with biological macromolecules.[3]

Data Summary

All relevant quantitative and qualitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one | [4] |

| Synonyms | 3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | [1][4] |

| CAS Number | 66521-53-7 | [4] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][4][5] |

| Molecular Weight | 176.22 g/mol | [1][4][5][6] |

| Appearance | Yellow powder | [1] |

| Purity | ≥ 98-99% (HPLC) | [1] |

| Melting Point | 100-105 °C | |

| Storage | Store at -20°C or 0-8°C, sealed in a dry place | [1][5] |

| Solubility | Soluble in most organic solvents | |

| XLogP3 | 1.2 | [7] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Unit Cell Dimensions | a=5.63Å, b=22.85Å, c=7.84Å, β=107.57° | [3] |

Synthesis and Characterization

Chalcones are typically synthesized via the Claisen-Schmidt condensation, an aldol condensation between a substituted benzaldehyde and an acetophenone, catalyzed by an acid or base.[8]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

4-acetylpyridine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-acetylpyridine (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (1.2 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a 0.5 M solution with respect to the 4-acetylpyridine.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether or hexane to remove any unreacted starting material.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a yellow solid.

-

Drying: Dry the purified product under a vacuum to remove residual solvent.

Characterization: The final compound's identity and purity should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.[8]

-

HPLC: To determine the purity of the final compound.[1]

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=C, C-N).[9]

Biological Activity and Applications

This compound serves as a crucial building block in medicinal chemistry and materials science.[1]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of more complex pharmaceuticals.[1][2] Its structure is relevant for developing drugs targeting neurological disorders, potentially through interactions with neurotransmitter systems.[2] The chalcone scaffold is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[9][10][11]

-

Biochemical Research: This compound is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.[2]

-

Agrochemicals: It is used in the formulation of agrochemicals to improve the efficacy and stability of crop protection products.[2]

-

Materials Science: Researchers are exploring its use in creating advanced polymers and coatings that require specific chemical properties for enhanced performance.[2]

Visualized Pathways and Workflows

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where the compound acts as a kinase inhibitor within a generic cellular proliferation pathway, a common target for chalcone-based drug discovery.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Experimental Workflow: Synthesis to Analysis

This diagram outlines the typical workflow for the chemical synthesis, purification, and analytical confirmation of the target compound.

Caption: Standard laboratory workflow for synthesis, purification, and analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Room 102 | BVV EN [bvv.cz]

- 3. (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 66521-53-7 | this compound - Synblock [synblock.com]

- 5. usbio.net [usbio.net]

- 6. This compound - CAS:66521-53-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a pyridyl derivative with potential applications in pharmaceutical and materials science. A comprehensive understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships and for the rational design of novel derivatives. This technical guide provides a detailed structural analysis of the title compound, focusing on its crystallographic properties. The document summarizes key quantitative data, outlines experimental protocols for its synthesis and crystallographic analysis, and presents visualizations to illustrate the experimental workflow.

Introduction

Enaminones are a class of organic compounds characterized by the presence of a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts unique chemical reactivity and makes them valuable intermediates in organic synthesis. The incorporation of a pyridine ring, as in this compound, introduces a key pharmacophore, suggesting its potential for biological activity. This guide focuses on the detailed solid-state structure of this compound as determined by single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of this compound was achieved through a condensation reaction.[1]

Experimental Protocol: Synthesis

A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) was refluxed for four hours.[1] After this period, the reaction mixture was concentrated under reduced pressure (in vacuo). The resulting orange residue was recrystallized from ethanol to yield yellow, block-shaped crystals of the title compound, suitable for X-ray diffraction analysis.[1]

Crystallographic Structural Analysis

The molecular structure of this compound was determined by single-crystal X-ray diffraction. The analysis revealed that the molecule is approximately planar.[1]

Data Presentation: Crystal and Refinement Data

The key parameters from the crystallographic analysis are summarized in the tables below for clear reference and comparison.

| Table 1: Crystal Data | |

| Chemical Formula | C₁₀H₁₂N₂O |

| Formula Weight | 176.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.6300 (11) |

| b (Å) | 22.850 (5) |

| c (Å) | 7.8400 (16) |

| β (°) | 107.57 (3) |

| Volume (ų) | 961.5 (3) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 294 |

| Crystal Size (mm) | 0.12 × 0.10 × 0.08 |

| Table 2: Data Collection and Refinement | |

| Diffractometer | Bruker APEXII CCD |

| Absorption Correction | Multi-scan |

| Measured Reflections | 5177 |

| Independent Reflections | 1784 |

| Reflections with I > 2σ(I) | 1503 |

| R_int | 0.022 |

| R[F² > 2σ(F²)] | 0.040 |

| wR(F²) | 0.137 |

| Goodness-of-fit (S) | 1.00 |

| Parameters | 121 |

| H-atom Treatment | Not refined |

| Δρ_max (e Å⁻³) | 0.20 |

| Δρ_min (e Å⁻³) | -0.13 |

Bond lengths, bond angles, and dihedral angles are contained within the Crystallographic Information File (CIF) which can be accessed via the supplementary material of the cited publication.

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer.[1] The data collection was performed at 294 K using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1] Molecular graphics were generated using SHELXTL.[1]

Spectroscopic Analysis

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of the title compound.

Caption: Synthetic workflow for this compound.

Crystallographic Analysis Workflow

The following diagram outlines the major stages of the single-crystal X-ray diffraction analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The solid-state structure of this compound has been unambiguously determined by single-crystal X-ray diffraction. The molecule adopts a nearly planar conformation, a feature that may influence its packing in the solid state and its interaction with biological targets. The provided crystallographic data serves as a crucial foundation for computational modeling and further investigation into the material and medicinal properties of this compound and its derivatives. The absence of publicly available, detailed spectroscopic data highlights an opportunity for further characterization of this molecule to complement the existing crystallographic information.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a compound of interest in pharmaceutical and materials research. Its versatile structure serves as a valuable scaffold in the synthesis of various bioactive molecules.[1] This document outlines the precise crystallographic parameters, details the experimental procedures for its synthesis and characterization, and presents visualizations of its molecular structure and the experimental workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the table below for straightforward reference and comparison.

| Parameter | Value |

| Empirical Formula | C₁₀H₁₂N₂O |

| Formula Weight | 176.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6300 (11)[2] |

| b (Å) | 22.850 (5)[2] |

| c (Å) | 7.8400 (16)[2] |

| β (°) ** | 107.57 (3)[2] |

| Volume (ų) | 961.5 (3)[2] |

| Z | 4[2] |

| Temperature (K) | 294[2] |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| μ (mm⁻¹) ** | 0.08[2] |

| Crystal Size (mm) | 0.12 × 0.10 × 0.08[2] |

| Reflections Collected | 5177[2] |

| Independent Reflections | 1784[2] |

| R(int) | 0.022[2] |

| R[F² > 2σ(F²)] | 0.040[2] |

| wR(F²) | 0.137[2] |

| Goodness-of-fit (S) | 1.00[2] |

Experimental Protocols

This section provides a detailed methodology for the synthesis and crystallographic analysis of this compound.

Synthesis

The synthesis of the title compound was achieved through a condensation reaction.[2] A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) was refluxed for four hours. Following the reaction, the mixture was concentrated under vacuum. The resulting orange residue was then recrystallized from ethanol to yield yellow, block-shaped crystals of this compound suitable for single-crystal X-ray diffraction.[2]

Crystal Structure Determination

A suitable single crystal with dimensions of 0.12 × 0.10 × 0.08 mm was selected for X-ray diffraction analysis.[2] Data collection was performed on a Bruker APEXII CCD diffractometer using Mo Kα radiation at a temperature of 294 K.[2] A total of 5177 reflections were collected, of which 1784 were independent.[2] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[2]

Molecular and Experimental Visualization

To facilitate a deeper understanding of the compound's structure and the process of its characterization, the following diagrams are provided.

Caption: Molecular structure of the title compound.

References

Spectroscopic and Structural Elucidation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Technical Guide

Abstract

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. Due to the limited availability of specific experimental NMR data for the title compound in publicly accessible literature, this report utilizes representative ¹H and ¹³C NMR data from the closely related analogue, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, to illustrate the expected spectral characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational understanding of the structural characterization of this class of compounds. The guide includes tabulated spectral data, a detailed experimental protocol for NMR analysis, and a visualization of the molecular structure.

Introduction

This compound is a member of the enaminone family, which are versatile building blocks in organic synthesis. The structural confirmation and purity assessment of such compounds heavily rely on spectroscopic techniques, primarily ¹H and ¹³C NMR. This guide aims to provide a comprehensive resource on the NMR characterization of the title compound, addressing the need for detailed spectral data and standardized experimental procedures.

Molecular Structure and NMR Data

The chemical structure of this compound is presented below. The subsequent tables summarize the ¹H and ¹³C NMR spectral data for the analogous compound, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, which serves as a reference for interpreting the spectra of the title compound. The key difference lies in the substitution of the phenyl group with a pyridin-4-yl group, which is expected to primarily influence the chemical shifts of the aromatic protons and carbons.

Figure 1. Chemical structure of this compound.

¹H NMR Data

Table 1. ¹H NMR Spectral Data for (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.85 | m | 2H | Aromatic H (ortho to C=O) |

| 7.50 - 7.35 | m | 3H | Aromatic H (meta, para to C=O) |

| 7.70 | d | 1H | =CH-N |

| 5.65 | d | 1H | =CH-C=O |

| 3.10 | s | 3H | N-CH₃ |

| 2.90 | s | 3H | N-CH₃ |

Note: Data is representative of a phenyl analogue. For the title compound, the aromatic signals would be replaced by signals corresponding to the pyridin-4-yl group, typically two doublets in the aromatic region.

¹³C NMR Data

Table 2. ¹³C NMR Spectral Data for (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one.

| Chemical Shift (δ) ppm | Assignment |

| 188.0 | C=O |

| 155.0 | =CH-N |

| 138.0 | Aromatic C (ipso to C=O) |

| 131.0 | Aromatic C (para to C=O) |

| 128.5 | Aromatic C (meta to C=O) |

| 127.0 | Aromatic C (ortho to C=O) |

| 91.0 | =CH-C=O |

| 45.0 | N-CH₃ |

| 37.5 | N-CH₃ |

Note: Data is representative of a phenyl analogue. For the title compound, the chemical shifts of the pyridin-4-yl carbons would be observed instead of the phenyl carbon signals.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of organic compounds, adaptable for the analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. It is advisable to filter the solution through a small cotton plug in the pipette to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It can be added directly to the solvent or used as an external reference.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

-

Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

Tuning and Locking: The instrument is tuned to the appropriate nucleus (¹H or ¹³C), and the field frequency is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 0-220 ppm

-

Decoupling: Proton broadband decoupling is typically applied to simplify the spectrum to singlets for each carbon.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Figure 2. Workflow for NMR-based structural confirmation.

Conclusion

This technical guide provides a framework for understanding the ¹H and ¹³C NMR spectroscopic characteristics of this compound. By presenting representative data from a closely related analogue and a detailed experimental protocol, this document serves as a valuable resource for researchers involved in the synthesis and characterization of novel organic compounds. The provided workflow for structural elucidation further aids in the systematic analysis and confirmation of the target molecule's structure. Further experimental work is encouraged to determine the precise spectral data for the title compound.

The Diverse Biological Activities of Pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental heterocyclic amine, is a cornerstone in medicinal chemistry, underpinning the structure of numerous natural products and synthetic drugs. Its unique electronic properties, ability to form hydrogen bonds, and versatile substitution patterns make it a privileged structure in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document delves into the quantitative measures of their efficacy, the experimental methodologies used for their evaluation, and the intricate signaling pathways through which they exert their effects.

Anticancer Activity of Pyridine Derivatives

Pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The antiproliferative activity of pyridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values for various pyridine derivatives against different cancer cell lines.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea Derivatives | ||||

| 8e | 4-Iodophenyl urea | MCF-7 (Breast) | 0.22 (48h) | [1] |

| 8n | 3,4-Dichlorophenyl urea | MCF-7 (Breast) | 1.88 (48h) | [1] |

| Doxorubicin | - | MCF-7 (Breast) | 1.93 (48h) | [1] |

| Spiro-Pyridine Derivatives | ||||

| 7 | - | HepG-2 (Liver) | 8.90 | [2] |

| 8 | - | HepG-2 (Liver) | 8.42 | [2] |

| 7 | - | Caco-2 (Colon) | 7.83 | [2] |

| Doxorubicin | - | HepG-2 (Liver) | 4.50 | [2] |

| Doxorubicin | - | Caco-2 (Colon) | 12.49 | [2] |

| 3-Cyanopyridine Derivatives | ||||

| 8f | Naphthyl moiety | MCF-7 (Breast) | 1.69 | [3] |

| 7h | 3-Pyridyl moiety | MCF-7 (Breast) | 1.89 | [3] |

| Doxorubicin | - | MCF-7 (Breast) | 11.49 | [3] |

| Diarylpyridine Derivatives | ||||

| 10t | Indole group | HeLa (Cervical) | 0.19 | [4] |

| 10t | Indole group | MCF-7 (Breast) | 0.25 | [4] |

| 10t | Indole group | SGC-7901 (Gastric) | 0.33 | [4] |

Key Signaling Pathways in Anticancer Activity

Pyridine derivatives exert their anticancer effects by modulating several critical signaling pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several pyridine derivatives have been shown to inhibit VEGFR-2, thereby cutting off the tumor's blood supply.[5][6]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Pyridine derivatives have been developed as potent inhibitors of this pathway.[7][8]

Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption is a well-established anticancer strategy. Some pyridine derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4][9]

The tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) pathway play critical roles in inducing apoptosis (programmed cell death) in response to cellular stress. Certain pyridine derivatives have been shown to upregulate p53 and activate the JNK pathway, leading to cancer cell death.[10]

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine derivative for 48 or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from a dose-response curve.

This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., PEM buffer).

-

Compound Addition: Add the pyridine derivative at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory effect.[11]

Antimicrobial Activity of Pyridine Derivatives

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Pyridine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyridine derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Derivatives | ||||

| 7 | - | S. aureus | 75 | [12] |

| 8 | - | S. aureus | 75 | [12] |

| 6 | - | C. albicans | 37.5 | [12] |

| Imidazo[4,5-b]pyridine Derivatives | ||||

| 2 | - | B. cereus | 0.07 (mg/mL) | [13] |

| Pyrazolo[3,4-b]pyridine Derivatives | ||||

| 2g | - | MRSA | 2 | [14] |

| 2j | - | MRSA | 4 | [14] |

| 2g | - | VRE | 8 | [14] |

| 2j | - | VRE | 8 | [14] |

| 2g | - | P. aeruginosa (piperacillin-resistant) | 4 | [14] |

| 2l | - | E. coli (ESBL-producing) | 8 | [14] |

Experimental Protocol for Antimicrobial Activity

This method is a standardized technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the pyridine derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity of Pyridine Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyridine derivatives have shown potential as anti-inflammatory agents.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the acute anti-inflammatory activity of compounds.

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |

| Pyrido[2,3-d]pyrimidine derivative (25) | - | 74 | 1 | [15] |

| Compound A (3-hydroxy-pyridine-4-one derivative) | 20 | 67 | 4 | [16] |

| Indomethacin (Standard) | 10 | 60 | 4 | [16] |

Experimental Protocol for Anti-inflammatory Activity

This in vivo model assesses the ability of a compound to reduce acute inflammation.[17][18]

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the pyridine derivative or standard drug, typically orally or intraperitoneally, 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

The pyridine ring system continues to be a highly fruitful scaffold for the discovery and development of new therapeutic agents. The diverse biological activities of pyridine derivatives, including their potent anticancer, antimicrobial, and anti-inflammatory effects, highlight their immense potential in addressing significant unmet medical needs. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel pyridine-based compounds with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and the intricate molecular mechanisms of these compounds will undoubtedly pave the way for the next generation of pyridine-based medicines.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 16. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. inotiv.com [inotiv.com]

An In-depth Technical Guide to the Mechanism of Action of Enone Compounds in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms by which enone-containing compounds exert their biological effects. Enones, characterized by an α,β-unsaturated carbonyl moiety, are a prominent structural feature in numerous natural products and synthetic molecules with significant pharmacological activities. Their unique electronic properties render them susceptible to nucleophilic attack, underpinning their interactions with biological macromolecules and modulation of key cellular signaling pathways. This guide details their core mechanism of action, presents quantitative data on their biological activities, provides detailed experimental protocols for their characterization, and includes visualizations of relevant pathways and workflows.

Core Mechanism of Action: The Electrophilic Nature of Enones

The reactivity of the enone functional group is central to its biological activity. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system with two primary electrophilic sites: the carbonyl carbon and the β-carbon. This electronic arrangement makes enones susceptible to nucleophilic attack, particularly through a process known as Michael addition (or 1,4-conjugate addition).[1][2]

Biological systems are rich in nucleophiles, with the thiol group of cysteine residues in proteins and the tripeptide glutathione (GSH) being the most prominent.[2] The reaction of enones with these biological thiols is a key molecular initiating event for their pharmacological effects. This covalent modification can alter the structure and function of proteins, leading to the modulation of various cellular processes.

The reactivity of an enone towards a biological nucleophile is influenced by both the electronic and steric properties of the enone itself and the nucleophilicity of the thiol.[2] The formation of these covalent adducts can be either reversible or irreversible, a critical factor in the duration and nature of the biological response.[3]

References

The Electrophilic Nature of Conjugated Enone Systems: A Technical Guide for Drug Development Professionals

Introduction

Conjugated enone systems, characterized by an α,β-unsaturated carbonyl group, are a pivotal structural motif in organic chemistry and drug development.[1][2] The conjugation of the carbon-carbon double bond with the carbonyl group results in a delocalization of π-electrons, which significantly influences the molecule's reactivity.[2][3] This delocalization creates two electrophilic sites: the carbonyl carbon and the β-carbon.[4][5] This dual electrophilicity is the foundation of their diverse chemical reactivity and biological activity, making them a subject of intense interest for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the electrophilic properties of conjugated enone systems, their reaction mechanisms, quantitative reactivity data, and their critical role in the design of targeted covalent inhibitors.

Reactivity and the Michael Addition Reaction

The presence of two electrophilic centers in conjugated enones allows for two primary modes of nucleophilic attack: a 1,2-addition to the carbonyl carbon or a 1,4-addition (conjugate addition) to the β-carbon.[5][6] The outcome of the reaction is largely dependent on the nature of the nucleophile.[5] Hard nucleophiles, such as Grignard reagents, tend to favor the 1,2-addition, while softer nucleophiles, like thiols and amines, preferentially undergo 1,4-addition.[6]

The most prominent reaction showcasing the electrophilicity of the β-carbon is the Michael addition .[7][8] In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor).[8] The reaction proceeds through a stabilized enolate intermediate, which is then protonated to yield the final product.[7]

Quantitative Analysis of Michael Addition Reactivity

The reactivity of conjugated enones as Michael acceptors can be quantified and compared. The following table summarizes representative data from Michael addition reactions with various nucleophiles. The reaction conditions and yields provide a quantitative measure of the electrophilic nature of the enone system.

| Michael Acceptor | Nucleophile (Michael Donor) | Catalyst/Base | Solvent | Time | Temperature (°C) | Yield (%) |

| 3-Penten-2-one | Diethyl malonate | Sodium ethoxide | Ethanol | 1 h | Reflux | High (not specified)[9] |

| 3-Penten-2-one | Thiophenol | Triethylamine | Dichloromethane | 15-30 min | Room Temp | High (not specified)[9] |

| 3-Penten-2-one | Aniline | None | Neat | 4 h | 80 | High (not specified)[9] |

| Chalcone | Acetophenone & Benzaldehyde | NaOH | Ethanol | Not specified | Room Temp | High (not specified)[10][11] |

The Role of Conjugated Enones in Drug Development: Covalent Inhibitors

The electrophilic nature of the β-carbon in conjugated enones has been strategically exploited in the design of covalent inhibitors .[12][13] These inhibitors form a stable, covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the active site of a target protein.[14][15] This irreversible or slowly reversible binding can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[12]

The enone moiety acts as a "warhead" that, after initial non-covalent binding of the inhibitor to the protein, is positioned to react with a nearby nucleophilic residue.[12] This targeted covalent modification can effectively and permanently inactivate the protein, disrupting its function in a signaling pathway.

Signaling Pathway Inhibition: The Case of Ibrutinib

A prominent example of a successful covalent inhibitor featuring a conjugated enone system is Ibrutinib .[14][15] Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[14][16] Dysregulation of this pathway is implicated in various B-cell malignancies.[14][17]

Ibrutinib's mechanism of action involves the Michael addition of a cysteine residue (Cys481) in the active site of BTK to the enone "warhead" of the drug.[14][15] This covalent modification blocks the kinase activity of BTK, thereby inhibiting downstream signaling events that promote B-cell proliferation and survival.[14]

Caption: General mechanism of covalent inhibition by an enone-containing drug.

Caption: Inhibition of the BTK signaling pathway by Ibrutinib.

Experimental Protocols

Synthesis of a Conjugated Enone (Chalcone) via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones, a class of conjugated enones, through a base-catalyzed aldol condensation.[10][18]

Materials and Reagents:

-

Substituted Acetophenone (e.g., acetophenone)

-

Substituted Benzaldehyde (e.g., benzaldehyde)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone and the corresponding substituted benzaldehyde in ethanol with stirring.[10]

-

Slowly add an aqueous solution of sodium hydroxide (15 M) to the stirred mixture.[18]

-

Continue stirring at room temperature. The reaction progress can be monitored by the precipitation of the solid chalcone product.[18]

-

Once the reaction is complete (typically when the mixture solidifies), dilute the mixture with ice-cold water.[18]

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.[11][18]

-

The crude chalcone can be purified by recrystallization from a suitable solvent, such as 95% ethanol.[10][11]

Kinetic Assay for Thiol-Michael Addition

This protocol outlines a general procedure for monitoring the kinetics of a thiol-Michael addition reaction, which is crucial for evaluating the reactivity of enone-based covalent inhibitors.[19][20]

Materials and Reagents:

-

Conjugated enone compound

-

Thiol-containing compound (e.g., L-cysteine or glutathione)

-

Buffer solution (e.g., phosphate-buffered saline, PBS)

-

UV-Vis spectrophotometer or NMR spectrometer

Procedure:

-

Prepare stock solutions of the conjugated enone and the thiol compound in the desired buffer.

-

Initiate the reaction by mixing the enone and thiol solutions in a cuvette (for UV-Vis) or an NMR tube.

-

Monitor the reaction progress over time by observing the change in absorbance at a specific wavelength corresponding to the consumption of the enone (UV-Vis) or by acquiring NMR spectra at regular intervals to track the disappearance of starting material and the appearance of the product.[19]

-

The second-order rate constant (k) for the reaction can be determined by plotting the appropriate concentration-time data and fitting it to the integrated rate law for a second-order reaction.[21]

The electrophilic properties of conjugated enone systems are a cornerstone of their utility in organic synthesis and medicinal chemistry. Their capacity to undergo Michael addition reactions provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the realm of drug development, the enone moiety has emerged as a highly effective covalent warhead, enabling the design of potent and selective targeted therapies. A thorough understanding of the factors governing the reactivity of these systems, supported by robust quantitative data and detailed experimental protocols, is essential for the continued innovation of novel therapeutics that leverage the unique electrophilic nature of conjugated enones.

References

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. fiveable.me [fiveable.me]

- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Covalent inhibitors Library | TargetMol [targetmol.com]

- 13. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 15. targetedonc.com [targetedonc.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Therapeutic Promise of Pyridine Enones: A Technical Guide for Drug Development Professionals

Introduction

Pyridine enones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides an in-depth overview of the potential therapeutic applications of pyridine enones, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Anticancer Applications

Pyridine enones have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

A primary mechanism by which pyridine enones exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. Furthermore, several pyridine enone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the upregulation of tumor suppressor proteins and activation of stress-activated protein kinases.

One key pathway implicated in the pro-apoptotic activity of some pyridine derivatives involves the upregulation of the tumor suppressor protein p53 and the activation of c-Jun N-terminal kinase (JNK).[1] This signaling cascade can lead to cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The in vitro cytotoxic activity of various pyridine and pyridone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [1] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Cancer) | 7.5 ± 0.1 | [1] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | MCF-7 (Breast Cancer) | 6.3 ± 0.4 | [1] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | MCF-7 (Breast Cancer) | 16 ± 1.7 | [1] |

| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 | [2] |

| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 | [2] |

| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 ± 0.73 | [2] |

| Pyridine-urea derivative 8b | VEGFR-2 | 5.0 ± 1.91 | [2] |

| Thieno[2,3-c]pyridine derivative 6i | HSC3 (Head and Neck Cancer) | 10.8 | [3] |

| Thieno[2,3-c]pyridine derivative 6i | T47D (Breast Cancer) | 11.7 | [3] |

| Thieno[2,3-c]pyridine derivative 6i | RKO (Colorectal Cancer) | 12.4 | [3] |

| Pyridone derivative 12 | PIM-1 Kinase | 0.0143 | [4] |

| Pyrrolopyridine-pyridone 2 | Met Kinase | 0.0018 | [5] |

| Pyrrolopyridine-pyridone 2 | Flt-3 Kinase | 0.004 | [5] |

| Pyrrolopyridine-pyridone 2 | VEGFR-2 Kinase | 0.027 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridine enone compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for another 48 to 72 hours.

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Applications

Pyridine enones have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and signaling pathways.

Mechanism of Action: Inhibition of COX and Inflammatory Signaling

The anti-inflammatory effects of certain pyridine enones are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[6][7][8] Additionally, some derivatives have been shown to modulate inflammatory signaling pathways such as the NF-κB and JAK/STAT pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

References

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ju.edu.sa [ju.edu.sa]

Methodological & Application

The Versatility of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in the Synthesis of Bioactive Heterocycles

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a highly versatile and valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal interest. Its enaminone structure, characterized by a conjugated system involving a dimethylamino group and a carbonyl function, imparts both nucleophilic and electrophilic properties, making it a reactive intermediate for a variety of transformations. This application note provides an overview of its utility, supported by detailed experimental protocols for the synthesis of substituted pyridines and pyrimidines, classes of compounds renowned for their diverse pharmacological activities.

Introduction

Enaminones are well-established intermediates in the synthesis of a wide array of organic compounds, including carbocycles and heterocycles.[1] The presence of the pyridine moiety in this compound makes it a particularly attractive precursor for the development of novel pharmaceuticals. Pyridine and its derivatives are key components in numerous drugs, exhibiting a broad spectrum of biological activities.[2] This enaminone serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[3][4] Its utility also extends to agricultural chemistry and material science.[3][4]

The reactivity of this compound is centered around the electrophilic β-carbon and the nucleophilic α-carbon of the enone system, as well as the electrophilic carbonyl carbon. This allows for a range of reactions, including cyclocondensation with active methylene compounds, to afford highly substituted heterocyclic systems.

Synthesis of this compound

The starting material itself can be readily synthesized from commercially available precursors. A common method involves the reaction of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol: Synthesis of this compound

A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours.[5] After this period, the reaction mixture is concentrated under reduced pressure. The resulting orange residue is then recrystallized from ethanol to yield the pure product as yellow blocks.[5]

Applications in Heterocyclic Synthesis